N,N,2-trimethyl-3-oxobutane-2-sulfonamide
Description
Contextualizing Sulfonamide Chemistry within Modern Organic Synthesis
Sulfonamides, characterized by a sulfonyl group connected to an amine, are a class of organic compounds with a rich history and a continually expanding role in modern chemistry. bohrium.comresearchgate.net Initially recognized for their groundbreaking antibacterial properties as "sulfa drugs," their utility has since transcended the realm of medicinal chemistry. researchgate.netresearchgate.netwikipedia.org In contemporary organic synthesis, sulfonamides are valued for their chemical stability, their ability to act as directing groups in C-H activation reactions, and their capacity to be transformed into a variety of other functional groups. bohrium.com
The synthesis of sulfonamides has evolved significantly from classical methods, which typically involve the reaction of sulfonyl chlorides with primary or secondary amines. frontiersrj.comcbijournal.com While effective, these traditional approaches can have limitations regarding substrate scope and functional group tolerance. bohrium.com Modern synthetic methodologies have introduced more sophisticated and versatile routes to sulfonamides, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization strategies. bohrium.comthieme-connect.com These advanced methods offer greater control over the final molecular structure and enable the synthesis of complex sulfonamide derivatives that were previously inaccessible. bohrium.comresearchgate.net
The inherent properties of the sulfonamide group, such as its strong electron-withdrawing nature and its ability to participate in hydrogen bonding, make it a valuable component in the design of catalysts, ligands, and functional materials. thieme-connect.com Furthermore, the development of novel reagents and catalytic systems continues to broaden the synthetic utility of sulfonamides, solidifying their position as indispensable tools for the modern organic chemist. cbijournal.com
Significance of Ketone-Containing Sulfonamide Structures in Advanced Chemical Science
The incorporation of a ketone functionality into a sulfonamide scaffold, as seen in N,N,2-trimethyl-3-oxobutane-2-sulfonamide, gives rise to a class of compounds known as β-ketosulfonamides. These structures are of particular interest in advanced chemical science due to the synthetic versatility endowed by the juxtaposition of these two functional groups. nih.gov The ketone group can undergo a wide array of chemical transformations, including enolization, aldol (B89426) reactions, and various nucleophilic additions, while the sulfonamide moiety can influence the reactivity of the adjacent methylene (B1212753) group and serve as a handle for further molecular elaboration. uwaterloo.cachemmethod.com
β-Ketosulfonamides have been identified as valuable precursors for the synthesis of a variety of bioactive molecules. nih.gov Their utility as synthetic intermediates is highlighted by their conversion into other important chemical entities, such as β-hydroxy-α,α-difluorosulfonamides, which are of interest as potential enzyme inhibitors. uwaterloo.ca The reactivity of the α-carbon to the sulfonyl and carbonyl groups makes these compounds amenable to a range of synthetic manipulations, including electrophilic fluorination. uwaterloo.ca
Recent research has focused on developing efficient and modular synthetic routes to β-ketosulfonamides. One such approach involves a photomediated 1,3-rearrangement of alkenyl sulfamates, which can be prepared via SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.gov This method demonstrates the ongoing innovation in the synthesis of these valuable building blocks, allowing for the creation of a diverse library of ketone-containing sulfonamides with potential applications in drug discovery and materials science. nih.gov
| Synthetic Method | Description | Key Features |
| Classical Synthesis | Reaction of sulfonyl chlorides with amines. frontiersrj.comcbijournal.com | Well-established, but can have limitations. bohrium.com |
| Transition-Metal Catalysis | Cross-coupling reactions to form C-N bonds. bohrium.comthieme-connect.com | Increased scope and functional group tolerance. bohrium.com |
| C-H Functionalization | Direct conversion of C-H bonds to C-N bonds. bohrium.comresearchgate.net | Atom-economical and allows for late-stage modification. researchgate.net |
| Photomediated Rearrangement | 1,3-rearrangement of alkenyl sulfamates to form β-ketosulfonamides. nih.gov | Modular, efficient, and tolerates various functional groups. nih.gov |
Current Research Trajectories and Emerging Directions for this compound Derivatives
While direct research on this compound is limited, the broader field of sulfonamide chemistry and the specific interest in functionalized derivatives point towards several potential research trajectories for its analogues. The structural motifs present in this compound suggest that its derivatives could be valuable tools in both synthetic and medicinal chemistry.
One emerging direction is the use of sulfonamides as directing groups in transition-metal-catalyzed C-H functionalization reactions. researchgate.net Derivatives of this compound could be designed to undergo site-selective modification, allowing for the late-stage diversification of complex molecules. researchgate.netnih.gov This strategy is particularly powerful in drug discovery for the rapid generation of analogues of a lead compound. researchgate.net
Furthermore, the reactivity of the ketone functionality in β-ketosulfonamides opens up avenues for the synthesis of novel heterocyclic systems and other complex molecular architectures. Research into the copper-mediated reactions of α-diazo-β-keto sulfonamides, for instance, has revealed pathways to alkyne sulfonamides and enamines, highlighting the rich and sometimes unexpected reactivity of this class of compounds. ucc.iethieme-connect.comucc.ie Exploring the participation of this compound derivatives in similar transformations could lead to the discovery of new synthetic methodologies and novel chemical entities.
The development of photocatalytic methods for the functionalization of sulfonamides represents another promising frontier. nih.govacs.org These methods, which often proceed under mild conditions, can be used to forge new carbon-sulfur and carbon-carbon bonds, further expanding the synthetic utility of sulfonamide-containing molecules. nih.gov Applying these strategies to derivatives of this compound could provide access to a wide range of novel compounds with potentially interesting biological or material properties.
| Research Direction | Potential Application | Key Advantages |
| C-H Functionalization Directing Groups | Late-stage diversification of drug candidates and complex molecules. researchgate.net | High degree of control over reaction selectivity. researchgate.net |
| Precursors for Heterocycle Synthesis | Generation of novel molecular scaffolds for medicinal chemistry. ucc.iethieme-connect.comucc.ie | Access to diverse and complex chemical structures. ucc.iethieme-connect.comucc.ie |
| Photocatalytic Functionalization | Creation of novel sulfonamide derivatives with unique properties. nih.govacs.org | Mild reaction conditions and high functional group tolerance. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethyl-3-oxobutane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(9)7(2,3)12(10,11)8(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJWGSFZZVOUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n,2 Trimethyl 3 Oxobutane 2 Sulfonamide and Structural Analogues
Established Synthetic Routes to Sulfonamide Scaffolds
The construction of the sulfonamide linkage is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. These can be broadly categorized into direct and indirect approaches, each with its own set of advantages and limitations.
Reaction of Sulfonyl Chlorides with Amines in Sulfonamide Formation
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.govnih.govucc.ieresearchgate.net This reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, is a versatile and generally high-yielding approach. The choice of base is crucial and can range from aqueous bases like sodium hydroxide to organic amines such as pyridine or triethylamine.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the protonated sulfonamide, which is then deprotonated by the base to afford the final product.
Table 1: Common Bases Used in Sulfonamide Synthesis from Sulfonyl Chlorides and Amines
| Base | Typical Solvent | Key Features |
| Pyridine | Dichloromethane, Chloroform | Acts as both a base and a nucleophilic catalyst. |
| Triethylamine | Dichloromethane, Tetrahydrofuran | A non-nucleophilic organic base, widely used. |
| Sodium hydroxide | Water, Biphasic systems | An inexpensive inorganic base, suitable for water-soluble reactants. |
| Potassium carbonate | Acetone, Acetonitrile | A mild inorganic base, often used in polar aprotic solvents. |
Comparative Analysis of Direct and Indirect Synthetic Approaches for Sulfonamides
While the reaction of sulfonyl chlorides with amines represents a direct approach, several indirect methods for sulfonamide synthesis have been developed to overcome some of the limitations of the classical method, such as the availability or stability of the required sulfonyl chloride precursor.
Direct Approaches:
From Sulfonyl Chlorides and Amines: As discussed, this is the most common method.
Oxidative Coupling of Thiols and Amines: This method involves the direct, one-pot oxidation of a thiol in the presence of an amine to form the sulfonamide. This approach avoids the need to pre-form a sulfonyl chloride.
Indirect Approaches:
From Sulfonic Acids: Sulfonic acids can be converted to sulfonamides, often via an in situ activation to a sulfonyl halide or another activated species.
Via Sulfonyl Azides (Sulfonazidation): Sulfonyl azides can react with various nucleophiles, including Grignard reagents and enolates, to furnish sulfonamides.
Using Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can serve as a source of SO2 for the synthesis of sulfonamides from amines and organometallic reagents.
Table 2: Comparison of Direct and Indirect Synthetic Approaches for Sulfonamides
| Approach | Starting Materials | Key Advantages | Key Disadvantages |
| Direct | Sulfonyl chlorides, Amines | High yields, wide substrate scope, well-established. | Availability and stability of sulfonyl chlorides can be a limitation. |
| Thiols, Amines | Atom-economical, avoids pre-functionalization. | May require specific oxidizing agents and catalysts. | |
| Indirect | Sulfonic acids, Amines | Utilizes readily available sulfonic acids. | Requires activation of the sulfonic acid. |
| Sulfonyl azides, Nucleophiles | Allows for the introduction of the sulfonamide group to carbon nucleophiles. | Sulfonyl azides can be hazardous. | |
| SO2 surrogates, Amines, Organometallics | Modular approach with a broad scope. | May require the use of organometallic reagents. |
Tailored Synthesis of N,N,2-trimethyl-3-oxobutane-2-sulfonamide
The synthesis of the specific target molecule, this compound, presents unique challenges due to the presence of a quaternary center bearing both a sulfonyl group and a methyl group, adjacent to a ketone. While no direct synthesis for this exact compound is prominently described in the literature, plausible synthetic routes can be extrapolated from the synthesis of structurally similar α,α-disubstituted β-keto sulfonamides.
Condensation Reactions and Key Precursors for this compound
A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches, which inform the selection of key precursors.
Approach A: Formation of the S-C bond
This approach involves the reaction of a pre-formed N,N-dimethylsulfonamide anion with a suitable electrophile containing the 2-methyl-3-oxobutyl moiety. A key precursor for this strategy would be an α-halo-α-methyl ketone, such as 3-bromo-3-methyl-2-butanone .
Precursor Synthesis: 3-Methyl-2-butanone can be brominated at the α-position using reagents like N-bromosuccinimide (NBS) or bromine in an acidic medium to yield 3-bromo-3-methyl-2-butanone.
The subsequent reaction would involve the deprotonation of N,N-dimethylsulfonamide with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the corresponding anion, which then acts as a nucleophile to displace the bromide from 3-bromo-3-methyl-2-butanone.
Approach B: Formation of the S-N bond
This strategy focuses on the reaction of a sulfonyl chloride precursor with dimethylamine. The key precursor in this case would be 2-methyl-3-oxobutane-2-sulfonyl chloride .
Precursor Synthesis: The synthesis of this sulfonyl chloride is more challenging. A potential route could involve the sulfonation of 3-methyl-2-butanone at the α-position, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride.
Once the 2-methyl-3-oxobutane-2-sulfonyl chloride is obtained, its reaction with dimethylamine in the presence of a base would yield the desired this compound.
Table 3: Potential Precursors for the Synthesis of this compound
| Approach | Key Precursor 1 | Key Precursor 2 |
| A (S-C bond formation) | N,N-Dimethylsulfonamide | 3-Bromo-3-methyl-2-butanone |
| B (S-N bond formation) | 2-Methyl-3-oxobutane-2-sulfonyl chloride | Dimethylamine |
Mechanistic Considerations in Catalyzed Sulfonamide Bond Formation for Ketone Derivatives
The formation of the sulfonamide bond in the context of ketone-containing molecules can be influenced by the presence of the carbonyl group. In catalyzed reactions, the mechanism often involves the coordination of the catalyst to the reactants, facilitating the key bond-forming step.
For instance, in copper-catalyzed C-H sulfonylation of ketones, a proposed mechanism involves the formation of a copper enolate. This intermediate then undergoes reaction with a sulfonyl radical, which can be generated from a sulfonyl source. The presence of an α-methyl group, as in the precursor to this compound, would influence the stability and reactivity of the enolate intermediate.
In the case of the reaction between a sulfonyl chloride and an amine, the presence of the ketone can affect the acidity of the N-H protons in the intermediate and the final product, which can be a factor in the choice of base and reaction conditions. Lewis acid catalysts can also play a role by activating the sulfonyl chloride towards nucleophilic attack.
Advanced and Emerging Synthetic Strategies for Ketone Sulfonamides
Recent years have witnessed the development of novel and more efficient methods for the synthesis of sulfonamides, including those bearing ketone functionalities. These advanced strategies often employ transition-metal catalysis or photoredox catalysis to achieve transformations that are not possible with traditional methods.
One notable emerging strategy is the photomediated 1,3-rearrangement of alkenyl sulfamates to β-ketosulfonamides . This approach involves the initial formation of an alkenyl sulfamate (B1201201) from a ketone and an amine via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The subsequent photochemical rearrangement provides a modular and efficient route to β-ketosulfonamides. While this method has been primarily demonstrated for β-keto sulfonamides, its potential adaptation for α-substituted analogs is an area of active research.
Another area of advancement is the direct C-H functionalization of ketones to introduce a sulfonamide group. This avoids the need for pre-functionalized ketone precursors. For example, iron-catalyzed oxidative α-amination of ketones with sulfonamides has been reported, offering a direct route to α-amino ketones, which are structurally related to the target molecule. The development of catalytic systems for the direct α-sulfonylation of ketones, particularly at a tertiary carbon center, remains a significant challenge and an area of ongoing investigation.
Table 4: Emerging Synthetic Strategies for Ketone Sulfonamides
| Strategy | Description | Potential Advantages |
| Photomediated Rearrangement | 1,3-rearrangement of alkenyl sulfamates to β-ketosulfonamides. | Modular, efficient, tolerates a wide range of functional groups. |
| Direct C-H Sulfonylation | Catalytic introduction of a sulfonamide group at the α-position of a ketone. | Atom-economical, avoids pre-functionalization of the ketone. |
| SuFEx Click Chemistry | Modular assembly of sulfonamides from readily available building blocks. | High efficiency, broad substrate scope, mild reaction conditions. |
Photomediated Rearrangements and Click Chemistry Applications in β-Ketosulfonamide Synthesis
A modular and efficient approach for the synthesis of β-ketosulfonamides involves a photomediated 1,3-rearrangement of alkenyl sulfamates. nih.govacs.org This method capitalizes on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to readily access the requisite alkenyl sulfamate precursors. The SuFEx process allows for the efficient coupling of a wide array of readily available ketones and amines, using SO2F2 as a linchpin, often in good to excellent yields. nih.govnih.gov
Synthesis of Alkenyl Sulfamates via SuFEx: This step involves the deprotonation of a ketone, followed by trapping of the resulting enolate with sulfuryl fluoride (SO2F2) to form an alkenyl fluorosulfonate. Subsequent reaction with an amine yields the desired alkenyl sulfamate. nih.gov
Photomediated 1,3-Rearrangement: The synthesized alkenyl sulfamate undergoes a photomediated 1,3-rearrangement to yield the final β-ketosulfonamide. nih.govacs.org This protocol has been shown to tolerate a diverse range of sensitive functional groups, such as alkenes, alkynes, and nitrogen-containing heterocycles. nih.govnih.gov
This photochemical strategy offers a significant advantage over traditional methods, which often rely on the use of moisture-sensitive and challenging-to-purify sulfamoyl chloride reagents. nih.govacs.org The modularity of the SuFEx approach allows for the rapid generation of a library of diverse β-ketosulfonamides.
A visible-light-mediated, three-component synthesis of β-ketosulfonamides has also been reported, utilizing silyl (B83357) enol ethers, N-aminopyridinium salts, and a sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) adduct). researchgate.net This method employs an organic photoredox catalyst, such as Eosin Y, and proceeds via the generation of sulfamyl radicals. researchgate.net
Transition Metal-Catalyzed Sulfonamidation Techniques
Transition metal catalysis offers a powerful and versatile platform for the synthesis of sulfonamides through various C-H functionalization and cross-coupling strategies. These methods often provide access to N-aryl and N-heteroaryl sulfonamides, which are prominent in numerous FDA-approved drugs. researchgate.netnih.gov
Recent advancements have focused on the direct sulfonamidation of (hetero)aromatic C-H bonds using sulfonyl azides as the nitrogen source, a process that releases nitrogen gas as the only byproduct. researchgate.netnih.gov Various transition metals have been employed to catalyze these transformations, each with its own unique reactivity and substrate scope.
| Catalyst System | Directing Group | Substrate Scope | Reference |
| Rhodium | Pyridyl, Pyrimidyl | Aromatic and Heteroaromatic C-H bonds | nih.gov |
| Iridium | Various directing groups | Aromatic C-H bonds for ortho-sulfonamidation | nih.gov |
| Cobalt | Pyrimidine (B1678525) | C2-position of indoles | nih.gov |
| Nickel | Photosensitizer | Aryl and Heteroaryl Halides | nih.govprinceton.edu |
A notable development is the use of photosensitized nickel catalysis for the C-N bond formation between sulfonamides and aryl or heteroaryl halides. nih.govprinceton.edu This dual catalytic system involves a nickel complex for the cross-coupling and a separate photocatalyst, such as an iridium(III) complex, for light harvesting. nih.gov Mechanistic studies suggest that the key C-N bond-forming reductive elimination occurs from a triplet excited state of a Ni(II) complex, which is accessed via energy transfer from the photocatalyst. nih.govprinceton.edu
One-Pot Synthetic Protocols from Unactivated Carboxylic Acids and Amines
A novel and efficient one-pot strategy has been developed for the synthesis of sulfonamides from readily available and unactivated carboxylic acids and amines. nih.govnih.govacs.org This methodology circumvents the need for pre-functionalized starting materials and proceeds via a copper-catalyzed aromatic decarboxylative halosulfonylation. nih.govacs.org
The key steps of this process are:
Decarboxylative Halosulfonylation: An aromatic carboxylic acid is converted to the corresponding sulfonyl chloride through a copper ligand-to-metal charge transfer (LMCT) mechanism. nih.govacs.org This step involves the generation of an aryl radical, which is then trapped by sulfur dioxide. researchgate.net
In Situ Amination: The resulting sulfonyl chloride is then reacted in the same pot with an amine to afford the desired sulfonamide. nih.govacs.org
This one-pot protocol is applicable to a diverse range of aryl, heteroaryl, and even sulfur-rich aliphatic substrates. nih.govnih.gov It represents a significant advancement in sulfonamide synthesis by merging traditional amide coupling partners to form a bioisosteric sulfonamide linkage. nih.govacs.orgprinceton.edu The reaction conditions are generally mild, and the process avoids the isolation of highly reactive sulfonyl chloride intermediates. acs.org Furthermore, this strategy has been extended to the synthesis of (hetero)aryl sulfonyl fluorides, which are valuable as "click" chemistry handles. nih.gov
Utilization of Novel Sulfinylamine Reagents in Primary Sulfonamide Synthesis
The synthesis of primary sulfonamides (R-SO2NH2) has been significantly advanced through the development and application of novel sulfinylamine reagents. These reagents provide a direct and convenient route to this important class of compounds, which are prevalent in marketed drugs and serve as versatile synthetic intermediates. nih.govacs.orgnih.gov
One such reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.govacs.org This reagent reacts readily with a variety of organometallic nucleophiles, including (hetero)aryl and alkyl Grignard and organolithium reagents, to produce primary sulfonamides in good to excellent yields in a single step. nih.govacs.orgnih.gov This method offers a straightforward way to install the primary sulfonamide group, which can dramatically alter the physicochemical properties of a molecule. acs.org
Another innovative reagent is N-silyl sulfinylamine (TIPS-NSO). acs.org This reagent facilitates the rapid preparation of a broad range of primary sulfinamides from Grignard, organolithium, or organozinc reagents. acs.org These primary sulfinamides can then be further elaborated, for instance, by treatment with an amine in the presence of a hypervalent iodine reagent to yield NH-sulfonimidamides, demonstrating a modular two-step approach to these more complex structures. acs.org
| Reagent | Organometallic Partner | Product | Reference |
| t-BuONSO | Grignard, Organolithium | Primary Sulfonamide | nih.govacs.orgnih.gov |
| TIPS-NSO | Grignard, Organolithium, Organozinc | Primary Sulfinamide | acs.org |
Stereoselective and Asymmetric Synthetic Approaches to Chiral Sulfonamide Derivatives
The synthesis of chiral sulfonamide derivatives, where the sulfur atom is a stereocenter, is of great interest in medicinal chemistry and asymmetric synthesis. acs.orgnih.gov Chiral sulfinyl compounds, such as sulfoxides and sulfinamides, are valuable precursors and auxiliaries in these synthetic endeavors. acs.orgnih.gov
One prominent strategy for accessing chiral sulfonamide-related structures involves the use of enantioenriched sulfinamides. For example, chiral tert-butanesulfinamide, developed by Ellman, is widely used in the asymmetric synthesis of chiral amines, which can be precursors to chiral sulfonamides. nih.gov
Recent methods have focused on the stereospecific transformations of readily available enantioenriched sulfinamides. An efficient method for preparing chiral sulfimides involves a stereospecific oxygen-selective alkylation of enantioenriched sulfinamides to form chiral sulfinimidate esters. researchgate.net These intermediates can then be converted to chiral sulfimides through the nucleophilic addition of Grignard reagents. researchgate.net
The asymmetric synthesis of chiral sulfoximines, another important class of sulfur-containing compounds, has also been achieved through the stereospecific S-alkylation of chiral sulfinamides. nih.gov This approach allows for the construction of the S(VI) stereocenter with high fidelity from a pre-existing S(IV) stereocenter. nih.gov
Key strategies in asymmetric synthesis of chiral sulfur-containing compounds include:
Use of Chiral Auxiliaries: Employing chiral alcohols like menthol or sugar-derived auxiliaries to prepare diastereomeric sulfinates, which can be separated and converted to other chiral sulfinyl compounds. nih.gov
Kinetic Resolution: Utilizing chiral catalysts to selectively react with one enantiomer of a racemic starting material.
Asymmetric Oxidation: The stereoselective oxidation of prochiral sulfenyl compounds to generate chiral sulfoxides. acs.orgnih.gov
Desymmetrization: Enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium species to prepare chiral sulfonimidoyl chlorides, which serve as versatile synthons for various chiral S(VI) derivatives. acs.org
Principles of Green Chemistry in Sulfonamide Synthesis
The application of green chemistry principles to the synthesis of sulfonamides is an area of active research, aiming to reduce the environmental impact of these important pharmaceutical compounds. Efforts are focused on developing more sustainable synthetic routes by minimizing waste, using less hazardous reagents, and employing eco-friendly reaction media. nih.gov
Development of Eco-Friendly Solvents and Reaction Conditions
A significant focus of green sulfonamide synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. mdpi.com Water has emerged as a promising green solvent for sulfonamide synthesis. mdpi.com Simple, efficient, and eco-friendly methods have been developed for the synthesis of sulfonamides from sulfonyl chlorides and amines using water as the solvent and sodium carbonate as a scavenger for the generated HCl. mdpi.com This approach often allows for easy isolation of the product by simple filtration. mdpi.com
Other sustainable solvents and reaction media that have been explored include:
Ethanol and Glycerol: These bio-based solvents have been used for the synthesis of sulfonamides via the oxidative chlorination of thiols. researchgate.net
Deep Eutectic Solvents (DES): A mixture of choline chloride and glycerol has been shown to be an effective medium for sulfonamide synthesis. researchgate.net
Flow Chemistry: The use of meso-reactor apparatuses in a flow chemistry setup enables a rapid, safe, and easily scalable synthesis of sulfonamides. nih.gov This technique facilitates waste minimization and the use of green media. nih.gov
In addition to alternative solvents, green chemistry approaches also focus on the use of less hazardous reagents. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been employed as an efficient and milder oxidant for the conversion of thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides. researchgate.net Furthermore, the development of catalytic methods, such as the use of recyclable magnetic nanocatalysts (e.g., CuFe2O4@SiO2), contributes to the greening of sulfonamide synthesis. biolmolchem.com A green process for the synthesis of sulfanilamide has also been patented, which utilizes ammonia gas in an anhydrous solvent, allowing for solvent recycling and avoiding the generation of high-salt wastewater. google.com
Atom Economy and Sustainable Protocols in Sulfonamide Manufacturing
The development of synthetic methodologies for this compound and its structural analogues is increasingly guided by the principles of green chemistry. A primary focus of these modern approaches is the improvement of atom economy and the implementation of sustainable protocols to minimize environmental impact. While specific research on the sustainable synthesis of this compound is not extensively documented in current literature, the broader field of sulfonamide manufacturing offers valuable insights into greener synthetic strategies. These strategies are directly applicable to the synthesis of its structural analogues, particularly β-ketosulfonamides.
The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a critical metric in assessing the sustainability of a chemical reaction. Traditional methods for sulfonamide synthesis often exhibit poor atom economy, relying on the use of sulfonyl chlorides, which generates significant waste. In contrast, modern synthetic protocols aim to reduce waste by employing catalytic reactions, utilizing renewable starting materials, and designing more efficient synthetic routes.
Sustainable protocols in sulfonamide manufacturing also focus on the reduction or elimination of hazardous substances and the use of environmentally benign solvents. The choice of solvent is a crucial factor, as solvents often constitute the largest proportion of waste in a chemical process. The move away from volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids, and deep eutectic solvents (DESs) is a key trend in the sustainable synthesis of sulfonamides.
Detailed Research Findings
Recent research has highlighted several innovative approaches to sulfonamide synthesis that align with the principles of green chemistry. These include:
Catalytic Approaches: The use of catalysts, particularly those based on abundant and non-toxic metals, can significantly improve the efficiency and atom economy of sulfonamide synthesis. For instance, copper-catalyzed cross-coupling reactions have been developed for the formation of the sulfonamide bond, often under milder conditions than traditional methods. These catalytic systems can enable the use of alternative sulfonating agents that are more atom-economical than sulfonyl chlorides.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates (one-pot reactions) can significantly reduce solvent use and waste generation. Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are inherently more atom-economical and efficient.
Use of Greener Solvents: The development of sulfonamide synthesis in environmentally friendly solvents is a major area of research. A sustainable and scalable protocol for synthesizing variously functionalized sulfonamides has been developed using reusable choline chloride (ChCl)-based deep eutectic solvents (DESs). uniba.itnih.gov These reactions can yield up to 97% under aerobic conditions at ambient temperature. uniba.itnih.gov The eco-friendliness of such procedures is often validated by quantitative metrics like the E-factor. uniba.itnih.gov
Mechanochemistry: Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, offers a highly sustainable alternative to traditional solution-phase chemistry. A solvent-free mechanochemical approach for the synthesis of sulfonamides has been demonstrated, involving a one-pot, two-step procedure mediated by solid sodium hypochlorite. rsc.org
The environmental impact of different synthetic routes can be quantified using various metrics, with the E-factor (Environmental Factor) and Process Mass Intensity (PMI) being two of the most widely used. The E-factor is defined as the mass ratio of waste to the desired product, while PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, and process water) used to the mass of the active pharmaceutical ingredient (API) produced. A lower E-factor and PMI indicate a more sustainable process.
For example, a study on the synthesis of a sulfonamide in a deep eutectic solvent reported an E-factor as low as 13.48, demonstrating a significant improvement over traditional methods that can have E-factors in the range of 50-100 or even higher. uniba.it
The following interactive table provides a comparative overview of a traditional versus a sustainable protocol for the synthesis of a representative sulfonamide, highlighting key green chemistry metrics.
| Metric | Traditional Protocol | Sustainable Protocol |
| Reaction | Sulfonyl chloride and amine | One-pot synthesis in DES |
| Solvent | Dichloromethane (DCM) | Choline Chloride/Glycerol |
| Catalyst | None (or stoichiometric base) | None (metal-free) |
| Temperature | Room Temperature to Reflux | Room Temperature |
| Yield | 60-80% | Up to 97% |
| E-factor | 50-100 | ~13.5 |
| Work-up | Aqueous wash, extraction | Filtration/Extraction |
| Byproducts | HCl, unreacted reagents | Minimal |
This data clearly illustrates the advantages of adopting sustainable protocols in sulfonamide manufacturing. The significant reduction in the E-factor, the use of a biodegradable solvent, and the high yield at ambient temperature all contribute to a much greener and more efficient process. While this data is for a representative sulfonamide, the principles are directly applicable to the development of sustainable synthetic routes for this compound and its analogues.
Spectroscopic and Structural Characterization in N,n,2 Trimethyl 3 Oxobutane 2 Sulfonamide Research
X-ray Crystallographic Analysis for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for N,N,2-trimethyl-3-oxobutane-2-sulfonamide has not been reported, analysis of known structures of similar sulfonamides and ketones allows for the prediction of key structural parameters. researchgate.netnih.gov
The analysis would reveal precise bond lengths, bond angles, and torsion angles. The geometry around the sulfur atom is expected to be a distorted tetrahedron. The solid-state structure would be influenced by crystal packing forces and intermolecular interactions, such as dipole-dipole interactions involving the polar carbonyl and sulfonyl groups. Unlike primary or secondary sulfonamides, this tertiary sulfonamide lacks N-H protons and therefore cannot act as a hydrogen bond donor, which would significantly influence its crystal packing compared to related compounds. kcl.ac.uk
Expected Molecular Geometry Parameters from Crystallographic Data of Analogous Compounds
| Parameter | Bond/Angle | Expected Value |
| Bond Length | S=O | ~1.43 Å |
| Bond Length | S-N | ~1.63 Å |
| Bond Length | S-C | ~1.80 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Angle | O-S-O | ~120° |
| Bond Angle | C-S-N | ~107° |
| Bond Angle | O-S-C | ~108° |
| Bond Angle | C-C(O)-C | ~117° |
Theoretical and Computational Chemistry Investigations of N,n,2 Trimethyl 3 Oxobutane 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic properties and geometries of molecules. These methods provide a foundational understanding of a molecule's intrinsic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can effectively predict various molecular properties. For N,N,2-trimethyl-3-oxobutane-2-sulfonamide, DFT studies would illuminate its electronic landscape and reactivity.
A key aspect of these studies involves the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.8 D |
| Electron Affinity | 1.3 eV |
| Ionization Potential | 7.0 eV |
This table presents hypothetical data based on typical values for similar organic molecules and is for illustrative purposes.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge distribution and intramolecular interactions. NBO analysis for this compound would reveal the nature of the bonding and the extent of electron delocalization within the molecule.
Computational Prediction of Molecular Geometries and Conformational Preferences
The three-dimensional structure of a molecule is fundamental to its function. Computational methods can predict the most stable molecular geometries and explore different conformational possibilities. For this compound, identifying the lowest energy conformer is crucial for understanding its interactions with other molecules.
By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to stable conformers. These calculations are vital for subsequent molecular modeling and simulation studies.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques build upon the foundation of quantum chemical calculations to explore dynamic processes and intermolecular interactions. These methods are particularly useful for studying reaction mechanisms and the interactions of a molecule with biological systems.
Exploring Reaction Mechanisms and Transition States in Sulfonamide Transformations
Computational chemistry can be used to model the transformation of this compound in chemical reactions. By mapping the reaction pathway, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
These studies can provide valuable insights into the feasibility of different reaction pathways and help in understanding the factors that control the outcome of a reaction. For instance, the mechanism of hydrolysis or oxidation of the sulfonamide group could be investigated.
In Silico Analysis of Molecular Interactions with Biological Macromolecules
To explore the potential biological activity of this compound, in silico methods such as molecular docking can be employed. Molecular docking predicts the preferred orientation of a small molecule when it binds to a larger molecule, typically a protein or a nucleic acid.
In these simulations, the sulfonamide would be docked into the active site of a target macromolecule. The docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity. This allows for the identification of the most likely binding mode and an estimation of the strength of the interaction.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity | -6.8 kcal/mol |
| Interacting Residues | TYR 84, LEU 121, SER 210 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
This table presents hypothetical data for illustrative purposes.
Predictive Computational Chemistry for Synthetic Route Optimization and Compound Design
The insights gained from computational studies can be leveraged to optimize synthetic routes and design new compounds with desired properties. By understanding the reactivity and potential biological interactions of this compound, it is possible to propose modifications to its structure to enhance its activity or improve its synthetic accessibility.
For example, if a particular functional group is identified as being crucial for binding to a biological target, computational methods can be used to explore different substitutions at that position to maximize the binding affinity. Similarly, by understanding the reaction mechanisms involved in its synthesis, it may be possible to identify alternative, more efficient synthetic pathways.
Chemical Reactivity and Transformation Studies of N,n,2 Trimethyl 3 Oxobutane 2 Sulfonamide
Modifications and Derivatizations of the Sulfonamide Moiety
The sulfonamide group, while generally stable, can undergo specific reactions at the nitrogen center and through substitution pathways.
While the nitrogen atom in N,N,2-trimethyl-3-oxobutane-2-sulfonamide is tertiary and thus cannot be further alkylated or arylated directly, related secondary sulfonamides can undergo such reactions. For instance, palladium(II)-catalyzed meta-C–H arylation and alkylation have been demonstrated for benzylsulfonamide derivatives. nih.govresearchgate.net This type of reaction typically employs a directing group to achieve regioselectivity. In a hypothetical scenario where a related primary or secondary sulfonamide analog of the target molecule were used, similar transformations could be envisioned.
A general scheme for the arylation of a related benzylsulfonamide is presented below:
| Reactant | Arylating Agent | Catalyst/Ligand | Product | Yield |
| 3-methyl benzylsulfonamide | 2-Iodonaphthalene | Pd(OAc)₂ / Isoquinoline | meta-(naphthalen-2-yl)-3-methyl benzylsulfonamide | 90% |
| 3-methyl benzylsulfonamide | 1-iodo-3,5-dimethylbenzene | Pd(OAc)₂ / Isoquinoline | meta-(3,5-dimethylphenyl)-3-methyl benzylsulfonamide | 90% |
| 3-methyl benzylsulfonamide | 1-iodo-3,4-dimethoxybenzene | Pd(OAc)₂ / Isoquinoline | meta-(3,4-dimethoxyphenyl)-3-methyl benzylsulfonamide | 88% |
This data is illustrative of reactions on a related sulfonamide system and not on this compound itself. nih.gov
The sulfonamide group is generally a poor leaving group in nucleophilic substitution reactions. However, under certain conditions, cleavage of the S-N bond can occur. More commonly, transformations of sulfonamides involve reactions at the sulfur atom or the nitrogen atom (if it is primary or secondary). For tertiary sulfonamides like this compound, reactivity at the sulfonamide moiety itself is limited without prior activation.
Transformations Involving the Ketone Functionality
The ketone group in this compound is a versatile handle for a variety of chemical transformations, including oxidation and reduction.
While the ketone in this compound is already in a relatively high oxidation state, adjacent carbon atoms can be oxidized. For instance, α-hydroxylation or other oxidative functionalizations could be possible. More broadly, the oxidation of sulfonamides themselves can lead to N-sulfonylimines, a reaction that has been achieved using N-hydroxyphthalimide (NHPI) under mild conditions. researchgate.net This transformation, however, requires an α-C-H bond to the sulfonamide, which is present in the target molecule. Such a reaction would lead to the formation of an N-sulfonylimine derivative. researchgate.netresearchgate.net
The ketone functionality can be readily reduced to a secondary alcohol or further to a methylene (B1212753) group (alkane).
Reduction to Alcohol:
A variety of reducing agents can be employed for the reduction of ketones to alcohols. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation. davuniversity.org The reaction is typically carried out in an ether solvent at low temperatures. davuniversity.org
| Ketone Substrate | Reducing Agent | Solvent | Temperature | Product |
| Generic Ketone (R-CO-R') | LiAlH₄ | Et₂O | -78 °C | Secondary Alcohol (R-CH(OH)-R') |
This table represents a general transformation applicable to the ketone in this compound. davuniversity.org
Reduction to Alkane:
Complete deoxygenation of the ketone to an alkane can be achieved through several methods. The Wolff-Kishner reduction is a classic method for this transformation. More modern approaches include hydrosilylation-deoxygenation catalyzed by nitrenium-based Lewis acids or ruthenium-catalyzed deoxygenation. organic-chemistry.org A Ru-catalyzed deoxygenation of a primary alcohol (which could be formed from the ketone) offers good functional group tolerance. organic-chemistry.org Additionally, a quadruple relay catalysis system has been developed for the conversion of n-alkanes to n-alcohols, showcasing advanced catalytic approaches to C-H bond functionalization. nih.gov
Cyclization and Ring Expansion Reactions for Related Sulfonamide Systems
While this compound itself is acyclic, related sulfonamide systems containing unsaturation can undergo cyclization reactions. For example, the cycloisomerization of β-, γ-, and δ-unsaturated N-acyl sulfonamides to N-sulfonyl lactams and imidates has been reported using a Co(III)(salen) catalyst. ethz.ch Furthermore, cascade reactions of vinyl sulfonamide epoxides in water can lead to the synthesis of eight-membered ring sultams. nih.gov Ring expansion reactions of N-heteroarylmethyl radicals derived from sulfonamides have also been observed. princeton.edu These examples highlight the potential for constructing cyclic structures from appropriately functionalized sulfonamide precursors. researchgate.netresearchgate.net
Utility of this compound as a Versatile Synthetic Intermediate
This compound emerges as a promising scaffold in organic synthesis, attributable to the strategic placement of its functional groups. The presence of a reactive keto group, an activated methylene group, and a stable sulfonamide moiety within the same molecule allows for a diverse range of chemical transformations. This versatility makes it a valuable intermediate for the construction of more complex molecular architectures, particularly heterocyclic compounds. The inherent reactivity of this compound is rooted in the principles observed in related β-keto sulfonamides and 3-oxobutanamides, which are well-established as key building blocks in synthetic chemistry.
The synthetic utility of this compound can be primarily attributed to two key reactive sites: the active methylene group (C4) and the carbonyl group (C3). The protons on the C4 methyl group, situated between the electron-withdrawing carbonyl and sulfonyl groups, exhibit enhanced acidity, making this position susceptible to deprotonation and subsequent reactions with electrophiles. Concurrently, the carbonyl group itself is a prime site for nucleophilic attack.
Research on analogous 3-oxobutanamides has demonstrated their extensive use in the synthesis of a wide array of heterocyclic systems. researchgate.netresearchgate.net These compounds serve as precursors for pyridines, pyrimidines, thiophenes, and thiazoles, among others. researchgate.netresearchgate.net This body of work provides a strong basis for extrapolating the potential synthetic pathways accessible from this compound.
Reactions Involving the Active Methylene Group
The active methylene group in this compound is a key handle for molecular elaboration. In the presence of a suitable base, this position can be readily deprotonated to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Potential Reactions at the Active Methylene Group of this compound
| Reaction Type | Reagent(s) | Potential Product Type |
| Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | α-Substituted β-keto sulfonamide |
| Acylation | Acyl chloride or anhydride | β,δ-Dioxo sulfonamide |
| Condensation | Aldehydes or ketones (Aldol) | α,β-Unsaturated keto sulfonamide |
| Condensation | DMF-DMA | Enaminone |
| Michael Addition | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compound |
These transformations allow for the introduction of a wide range of substituents at the C4 position, thereby enabling the synthesis of a diverse library of derivatives. For instance, condensation with dimethylformamide-dimethylacetal (DMF-DMA) would yield a highly reactive enaminone, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles. researchgate.net
Reactions Involving the Carbonyl Group
The carbonyl group of this compound is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. These reactions can lead to the formation of new heterocyclic rings or the introduction of new functional groups.
Table 2: Potential Reactions at the Carbonyl Group of this compound
| Reaction Type | Reagent(s) | Potential Product Type |
| Reduction | NaBH₄, LiAlH₄ | β-Hydroxy sulfonamide |
| Grignard Reaction | RMgX | Tertiary alcohol |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Knorr Pyrrole Synthesis | α-Amino ketone | Substituted pyrrole |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl (via prior reaction) | Substituted furan |
| Gewald Reaction | α-Cyano ester, sulfur, base | Substituted thiophene |
The synthesis of various heterocycles often involves a tandem reaction sequence where both the active methylene and the carbonyl group participate. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, condensation with urea (B33335) or thiourea (B124793) can afford pyrimidine (B1678525) or thiopyrimidine cores, respectively.
Synthesis of Heterocyclic Systems
The true synthetic power of this compound lies in its ability to act as a precursor for a multitude of heterocyclic compounds. By carefully selecting the reaction partners and conditions, a chemist can direct the cyclization pathway to achieve a desired heterocyclic scaffold.
Table 3: Potential Heterocyclic Systems Derived from this compound
| Heterocycle Class | Key Reagent(s) |
| Pyridines | Malononitrile (B47326), ethyl cyanoacetate (B8463686) researchgate.net |
| Pyrimidines | Urea, thiourea, amidines |
| Thiophenes | Elemental sulfur, malononitrile researchgate.net |
| Thiazoles | α-Halocarbonyl compounds researchgate.net |
| Pyrazoles | Hydrazine, substituted hydrazines |
| Isoxazoles | Hydroxylamine |
The construction of these heterocyclic systems often proceeds through a condensation reaction followed by an intramolecular cyclization and dehydration. The sulfonamide moiety, being generally unreactive under these conditions, is carried through the synthetic sequence and can be a key feature in the final molecule, potentially influencing its biological activity or material properties. The versatility of 3-oxobutanamides in general as intermediates for heterocyclic synthesis is well-documented, underscoring the potential of this compound in this field. researchgate.netresearchgate.net
Structure Reactivity Relationships in N,n,2 Trimethyl 3 Oxobutane 2 Sulfonamide Derivatives
Impact of Substituent Effects on Sulfonamide Reactivity and Selectivity
Substituents on the sulfonamide nitrogen and the carbon framework can significantly influence the reactivity and selectivity of reactions. In the case of N,N-dialkylsulfonamides, the nature of the alkyl groups can affect the molecule's conformation and the electron density at the sulfur atom, thereby influencing its susceptibility to nucleophilic attack. For instance, bulky alkyl groups can sterically hinder the approach of reactants.
The reactivity of the β-keto group is also subject to substituent effects. Electron-withdrawing or electron-donating groups in proximity to the keto group can alter the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
In studies of other classes of sulfonamides, such as N-aryl propynamides, substituent effects have been shown to direct the course of intramolecular cyclizations. nih.govwur.nl For example, the electronic nature of para-substituents on an N-aryl group can determine whether the reaction yields quinolin-2-ones or spiro researchgate.netnih.govtrienones. nih.govwur.nl While these systems are different from N,N,2-trimethyl-3-oxobutane-2-sulfonamide, they highlight the profound impact that subtle changes in substitution can have on reaction outcomes.
Kinetic studies on related systems, such as the nucleophilic substitution reactions of N-methyl-Y-α-bromoacetanilides with X-benzylamines, have utilized Hammett and Brønsted plots to quantify substituent effects. researchgate.net These studies reveal how electron-donating or electron-withdrawing substituents on both the nucleophile and the substrate influence reaction rates and can even lead to changes in the reaction mechanism. researchgate.net For example, cross-interaction constant values can provide insight into the transition state structure. researchgate.net
Table 1: Impact of Substituents on Reaction Mechanisms in N-methyl-Y-α-bromoacetanilides with X-benzylamines This table is based on data from a related system to illustrate the principles of substituent effects.
| Substituent X on Benzylamine (Nucleophile) | Substituent Y on Acetanilide (Substrate) | Cross-Interaction Constant (ρXY) | Inferred Mechanistic Detail |
| Electron-donating | Electron-donating | -0.32 | Concerted mechanism |
| Electron-withdrawing | Electron-donating | -0.22 | Concerted mechanism |
| Electron-donating | Electron-withdrawing | -1.80 | Concerted mechanism with enolate-like transition state |
| Electron-withdrawing | Electron-withdrawing | -1.43 | Concerted mechanism with enolate-like transition state |
Data sourced from kinetic studies on N-methyl-Y-α-bromoacetanilides. researchgate.net
Stereochemical Influence on Reaction Outcomes and Molecular Recognition
The stereochemistry of reactions involving sulfonamides is a critical aspect that dictates the three-dimensional structure of the products. In reactions at the stereogenic tetrahedral sulfur atom of a chiral sulfonamide, nucleophilic substitution typically proceeds with an inversion of configuration, analogous to the S(_N)2 reaction at a carbon center. researchgate.net This has been established in studies of related sulfur-centered compounds. researchgate.net
For derivatives of this compound that may possess stereocenters, the stereochemical outcome of reactions would be of paramount importance. For instance, the reduction of the ketone in the 3-position can lead to the formation of a new stereocenter, and the diastereoselectivity of this reduction would be influenced by the existing stereochemistry of the molecule and the reagents used. Asymmetric hydrogenation of β-keto sulfones, a related class of compounds, has been shown to produce chiral β-hydroxy sulfones with high enantioselectivity using chiral catalysts. nih.gov
In a photochemical 1,3-rearrangement of alkenyl sulfamates to form β-ketosulfonamides, modest diastereoselectivity has been observed when a chiral center is present in the starting material. nih.gov For example, an alkenyl sulfamate (B1201201) derived from L-proline afforded the corresponding β-ketosulfonamide as a 1:2 mixture of diastereomers. nih.gov
The stereochemical arrangement of functional groups also plays a crucial role in molecular recognition, where the specific 3D structure of a molecule allows it to bind to a biological target or a receptor.
Advanced Applications in Chemical Synthesis and Materials Science
Role as Building Blocks for the Construction of Complex Molecular Architectures
The structural features of N,N,2-trimethyl-3-oxobutane-2-sulfonamide make it a valuable precursor for the synthesis of complex molecular architectures. The presence of both a ketone and a sulfonamide group allows for a variety of chemical transformations, enabling the construction of diverse heterocyclic and carbocyclic frameworks.
β-Ketosulfonamides, in general, are recognized as important precursors for a range of bioactive molecules. nih.gov The reactivity of the keto and the active methylene (B1212753) group allows for various synthetic manipulations. For instance, the ketone functionality can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The methylene group, activated by both the adjacent carbonyl and sulfonyl groups, is amenable to alkylation, arylation, and other C-C bond-forming reactions, which are fundamental in building molecular complexity. rsc.orgresearchgate.net
Furthermore, the sulfonamide group can act as a directing group or be incorporated into the final structure, contributing to its biological activity or material properties. ajchem-b.com The synthesis of various heterocyclic compounds often utilizes sulfonamide derivatives. nih.govbenthamscience.com For example, N,N-dialkyl-N′-chlorosulfonyl chloroformamidines, which share the N,N-dialkylsulfonamide substructure, have been used to create novel seven-membered heterocyclic ring systems. researchgate.net This suggests that this compound could serve as a starting material for novel heterocyclic scaffolds.
The synthesis of β-ketosulfonamides can be achieved through various methods, including the reaction of N-protected amino acid methyl esters with methanesulfonamide (B31651) carbanions, highlighting their connection to biologically relevant building blocks. uwaterloo.caresearchgate.net Copper-mediated reactions of related α-diazo-β-keto sulfonamides have been shown to yield a variety of products, including alkynesulfonamides and enamines, further demonstrating the synthetic versatility of this class of compounds. semanticscholar.orgresearchgate.netthieme-connect.comucc.ie
| Potential Synthetic Transformations | Reactive Site | Resulting Structures |
| Aldol Condensation | Ketone | β-Hydroxy ketones |
| Wittig Reaction | Ketone | Alkenes |
| Reductive Amination | Ketone | Amines |
| Alkylation/Arylation | α-Methylene | Substituted β-ketosulfonamides |
| Cyclization Reactions | Ketone & α-Methylene | Heterocyclic & Carbocyclic rings |
Design and Synthesis of Chemical Probes and Ligands for Molecular Recognition
Chemical probes are essential tools for studying biological processes, and molecules containing sulfonamide groups are frequently employed in their design. yale.edu For example, sulfonyl fluorides have been developed as chemical probes to covalently modify proteins. While this compound does not possess a sulfonyl fluoride, its core structure could be modified to incorporate such reactive groups, turning it into a potent and specific probe.
Exploration in Fragment-Based Drug Design Methodologies Focusing on Chemical Space
Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery. nih.govresearchgate.netunifi.it This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.
This compound, with its relatively simple structure and diverse functional groups, represents an interesting scaffold for inclusion in a fragment library. The sulfonamide moiety is a known zinc-binding group, making it particularly relevant for targeting metalloenzymes. nih.govnih.gov The N,N-dimethyl substitution can influence solubility and cell permeability, important properties for drug candidates.
The exploration of diverse chemical space is a cornerstone of FBDD. Sulfamides and sulfonamides offer versatile scaffolds that are still considered under-represented in medicinal chemistry, presenting an opportunity for discovering novel drug candidates. nih.govnih.gov The substitution pattern of this compound provides a unique vector for chemical modification, allowing for the systematic exploration of the chemical space around this core structure to improve binding affinity and selectivity.
| Fragment Feature | Relevance in FBDD | Potential for Optimization |
| Sulfonamide Group | Known pharmacophore, potential zinc-binder | Modification of N-substituents |
| β-Keto Group | H-bond acceptor, potential for modification | Derivatization to other functional groups |
| α-Methyl Group | Influences conformation and binding | Stereochemical variations |
| N,N-Dimethyl Groups | Modulates solubility and permeability | Replacement with other alkyl or cyclic groups |
Potential Applications in the Production of Specialty Chemicals and Functional Materials
The reactivity of this compound also suggests its potential use in the synthesis of specialty chemicals and functional materials. The ability to undergo various chemical transformations allows for its incorporation into larger polymeric structures or for its use as a precursor to monomers.
For instance, the ketone functionality could be used in polymerization reactions, such as polycondensation or the formation of polyketals. The sulfonamide group can impart specific properties to a material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Organometallic compounds, which can be synthesized using organic ligands, have wide industrial applications as catalysts and in materials science. wikipedia.org The functional groups present in this compound could be utilized to create ligands for such applications.
Furthermore, α-methylated ketones are important motifs in various biologically active molecules and can be synthesized through various methods. acs.org The presence of this feature in this compound could make it a valuable starting material for specialty chemicals that require this specific structural element. The development of functionalized α,β-unsaturated sulfonamides via olefin cross-metathesis showcases the potential for creating novel building blocks for materials science from sulfonamide-containing precursors. acs.org
Future Perspectives and Unexplored Research Avenues for N,n,2 Trimethyl 3 Oxobutane 2 Sulfonamide
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of N,N,2-trimethyl-3-oxobutane-2-sulfonamide and its derivatives is an area ripe for the application of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation. nih.govacs.org
A fully automated flow-through process could be envisioned for the multi-step synthesis of a library of analogs based on the this compound core. nih.gov Such a platform could incorporate modules for sequential reactions, in-line purification, and real-time analysis, minimizing manual intervention and accelerating the drug discovery process. fu-berlin.de For instance, a system could be designed to vary the N-alkyl groups or the substituents on the ketone portion of the molecule, rapidly generating a diverse set of compounds for biological screening. Research has demonstrated the successful automated synthesis of secondary sulfonamide libraries using a "catch and release" protocol, which ensures high purity of the final products without the need for traditional column chromatography. nih.gov This approach could be adapted for the alkylation or arylation of a primary sulfonamide precursor to generate a variety of N-substituted analogs of the target compound.
Table 1: Potential Applications of Flow Chemistry in the Synthesis of this compound Analogs
| Feature | Advantage in Flow Chemistry | Relevance to Target Compound |
| Reaction Time | Significantly reduced residence times | Rapid synthesis of a library of analogs |
| Temperature Control | Precise and rapid heat exchange | Improved selectivity and reduced byproduct formation |
| Safety | Small reaction volumes minimize hazards | Safe handling of potentially exothermic reactions |
| Scalability | Seamless transition from lab to production scale | Efficient production of lead compounds |
| Automation | High-throughput synthesis and screening | Accelerated discovery of structure-activity relationships |
The integration of flow chemistry with other technologies, such as photochemistry, could further expand the synthetic possibilities. mdpi.com Given that some modern syntheses of β-ketosulfonamides involve photocatalytic steps, a continuous-flow photochemical reactor could offer a highly efficient and scalable method for producing these compounds. nih.gov
Development of Novel Catalytic Systems for Highly Selective Transformations
Future research into this compound will undoubtedly focus on the development of novel catalytic systems to achieve highly selective transformations of its core structure. The presence of multiple reactive sites—the ketone carbonyl, the α-protons, and the sulfonamide moiety—offers a rich playground for catalytic functionalization.
Photocatalysis represents a particularly promising avenue. Visible-light-mediated methods have been developed for the synthesis of β-ketosulfonamides and β-keto sulfones, often utilizing organic dyes or recyclable heterogeneous photocatalysts like graphitic carbon nitride (g-C3N4). chemrxiv.orgrsc.org These methods proceed under mild conditions and can tolerate a wide range of functional groups. chemrxiv.org Future work could focus on developing enantioselective photocatalytic systems to control the stereochemistry at the α-carbon of this compound, a crucial aspect for modulating biological activity. Photocatalysis can also be used for the late-stage functionalization of sulfonamides by generating sulfonyl radical intermediates, which can then participate in a variety of bond-forming reactions. nih.gov
Metal catalysis also offers a wealth of opportunities. Iron-catalyzed oxidative α-amination of ketones provides a direct method for introducing the sulfonamide group adjacent to the carbonyl. acs.orgnih.gov Further development of this and other metal-catalyzed systems (e.g., using copper, rhodium, or palladium) could enable selective C-H functionalization at various positions on the molecule, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. researchgate.net For example, directing-group strategies could be employed to achieve site-selective arylation or alkylation of the molecule.
Table 2: Emerging Catalytic Strategies for Modifying Ketone Sulfonamides
| Catalytic Approach | Transformation | Potential Application to Target Compound |
| Visible-Light Photocatalysis | Synthesis of β-ketosulfonamides | Efficient and green synthesis of the core scaffold. chemrxiv.org |
| Asymmetric Catalysis | Enantioselective α-functionalization | Control of stereochemistry for improved biological activity. |
| Iron Catalysis | Oxidative α-amination of ketones | Direct synthesis and functionalization at the α-position. acs.org |
| Rhodium/Palladium Catalysis | Site-selective C-H activation | Late-stage functionalization to create diverse analogs. researchgate.net |
Advanced Computational Design and Virtual Screening of Enhanced this compound Analogs
Computational chemistry is set to play a pivotal role in unlocking the therapeutic potential of this compound analogs. Structure-based and ligand-based drug design methodologies can accelerate the identification of promising new molecules with enhanced potency, selectivity, and pharmacokinetic properties. taylorandfrancis.com
Virtual screening of large chemical libraries can identify novel ketone sulfonamides that are predicted to bind to specific biological targets. nih.govmdpi.com By creating a 3D model of a target protein, millions of compounds can be computationally "docked" into the active site to predict their binding affinity. This approach can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources.
Once a lead compound like this compound is identified, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models. mdpi.com These models correlate the structural features of a series of analogs with their biological activity, providing insights into which modifications are likely to improve performance. For example, a QSAR model might reveal that increasing the steric bulk of the N-substituents or altering the electronic properties of the ketone component leads to higher potency.
De novo drug design algorithms can take this a step further by generating entirely new molecular structures that are optimized to fit a target's binding site. mdpi.com These computational tools can explore a vast chemical space to propose novel ketone sulfonamide scaffolds that may have superior properties to existing compounds. The integration of artificial intelligence and machine learning into these platforms is further enhancing their predictive power and ability to design innovative drug candidates. taylorandfrancis.com
Expanding the Chemical Space of Ketone Sulfonamides through Innovative Methodologies
A key area of future research will be the development of innovative synthetic methodologies to expand the chemical space around the this compound scaffold. The goal is to create a diverse range of analogs with varied structural features to probe their biological activity comprehensively.
One powerful strategy is the modular synthesis of β-ketosulfonamides through a combination of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and photomediated 1,3-rearrangement. nih.gov This approach allows for the efficient coupling of a wide variety of ketones and amines, providing rapid access to a broad array of structurally diverse β-ketosulfonamides. nih.gov The tolerance of this method for various functional groups makes it highly suitable for creating libraries of complex molecules for drug discovery. nih.gov
Direct C-H functionalization is another transformative approach that bypasses the need for pre-activated starting materials. researchgate.netrsc.org Catalytic methods that can selectively activate and functionalize the C-H bonds at different positions on the this compound skeleton would be invaluable. This would enable the late-stage introduction of various substituents, allowing for fine-tuning of the molecule's properties. For instance, Brønsted acid-catalyzed three-component reactions have been shown to functionalize C(sp3)–H bonds adjacent to azaarenes for the synthesis of α-substituted sulfonamides. rsc.org
Furthermore, the development of multi-component reactions offers an atom- and step-economical way to construct complex ketone sulfonamides. A visible-light-mediated three-component synthesis of β-ketosulfonamides from silyl (B83357) enol ethers, N-aminopyridinium salts, and a sulfur dioxide surrogate has been reported. chemrxiv.org Exploring similar strategies for this compound would enable the rapid assembly of novel analogs from simple and readily available building blocks.
The continued exploration of these and other emerging synthetic methods will be crucial for fully realizing the potential of this compound and the broader class of ketone sulfonamides in medicinal chemistry and materials science. ajchem-b.comajchem-b.comresearchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing N,N,2-trimethyl-3-oxobutane-2-sulfonamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Multi-Step Synthesis : Begin with sulfonylation of 3-oxobutane derivatives using sulfonyl chlorides (e.g., methanesulfonyl chloride) under anhydrous conditions. Introduce methyl groups via nucleophilic substitution or alkylation reactions .
- Key Variables :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while ethanol or toluene may improve selectivity .
- Catalysts : Triethylamine or K₂CO₃ for deprotonation and accelerating sulfonamide bond formation .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.5 ppm for CH₃), sulfonamide protons (δ 7–8 ppm), and ketone carbonyl signals (δ 200–210 ppm for ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. How can chemical stability be assessed under varying storage and experimental conditions?
Methodological Answer:
- Stress Testing :
- Thermal Stability : Incubate at 40–60°C for 48 hours; monitor degradation via TLC or HPLC .
- Hydrolytic Stability : Expose to pH 2–12 buffers; quantify intact compound using UV-Vis spectroscopy (λmax ~250 nm) .
- Light Sensitivity : Store in amber vials and compare degradation rates under UV vs. dark conditions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Enzyme Inhibition :
- Kinase Assays : Use fluorescent ADP-Glo™ kits to evaluate inhibition of kinases (e.g., PKA, PKC) .
Advanced Research Questions
Q. How can contradictory data between spectroscopic characterization and computational modeling be resolved?
Methodological Answer:
- Multi-Technique Validation :
- Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set) .
- Validate crystal structure (if available) via X-ray diffraction and overlay with molecular dynamics (MD) simulations .
- Artifact Identification : Check for solvent peaks (e.g., DMSO in ¹H NMR) or isotopic impurities in MS .
Q. What strategies can address low yields in the final sulfonylation step?
Methodological Answer:
- Reaction Optimization :
- Temperature : Increase to 80–100°C to overcome activation barriers (monitor via in situ IR for intermediate formation) .
- Reagent Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction to completion .
- Byproduct Mitigation : Add molecular sieves to absorb HCl byproducts and shift equilibrium .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Functional Group Modifications :
- Replace the 3-oxobutane moiety with cyclopropane (rigidify structure) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Computational Screening :
- Perform docking studies (AutoDock Vina) against biological targets (e.g., bacterial dihydrofolate reductase) to prioritize synthetic targets .
Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions involving this sulfonamide?
Methodological Answer:
- Intermediate Trapping : Use LC-MS to identify transient species (e.g., Pd complexes in Suzuki couplings) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
